[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide
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Overview
Description
[S®]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural features and significant applications in various fields of scientific research. This compound is characterized by the presence of a dicyclohexylphosphino group and a triisopropylphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide involves several steps. One common method includes the reaction of 2-(dicyclohexylphosphino)phenyl with 2,4,6-triisopropylphenylmethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[S®]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
[S®]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic reactions, particularly in transition metal-catalyzed cross-coupling reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of [S®]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets. The dicyclohexylphosphino group can coordinate with transition metals, facilitating catalytic processes. The compound may also interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl (XPhos): Similar in structure but lacks the sulfinamide group.
Bis(2,4,6-triisopropylphenyl)disulfide: Contains similar triisopropylphenyl groups but different functional groups.
Properties
Molecular Formula |
C38H60NOPS |
---|---|
Molecular Weight |
609.9 g/mol |
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H60NOPS/c1-26(2)29-24-33(27(3)4)36(34(25-29)28(5)6)37(39-42(40)38(7,8)9)32-22-16-17-23-35(32)41(30-18-12-10-13-19-30)31-20-14-11-15-21-31/h16-17,22-28,30-31,37,39H,10-15,18-21H2,1-9H3/t37-,42-/m1/s1 |
InChI Key |
FSIVXUUMDGDWIU-GLAVYMFISA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N[S@](=O)C(C)(C)C)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C(C)C |
Origin of Product |
United States |
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